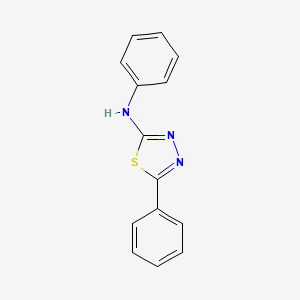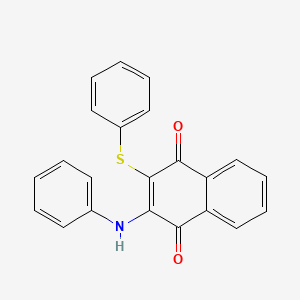
2-Anilino-3-(phenylsulfanyl)naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-3-(phenylsulfanyl)naphthoquinone is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals.
Wirkmechanismus
Target of Action
The primary targets of 2-Anilino-3-(phenylsulfanyl)naphthoquinone are the cellular components of the fungus Candida albicans . This compound has been associated with antifungal activity . Another potential target is the Epidermal Growth Factor Receptor (EGFR), which is a key protein signaling regulator for many cellular events including cancer-related processes .
Mode of Action
This compound interacts with its targets through its redox properties, accepting one or two electrons to form intermediate species . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties . In the case of EGFR, it acts as an inhibitor .
Biochemical Pathways
The affected pathways of this compound are related to the redox properties of the compound. The formation of intermediate species can lead to interactions with crucial cellular molecules, resulting in changes in their biological properties . When acting on EGFR, it inhibits pro-oncogenic downstream signaling pathways including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK .
Pharmacokinetics
The compound’s redox properties and its ability to form intermediate species suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the modification of biological properties of crucial cellular molecules such as oxygen, DNA, and proteins . It also inhibits the conversion of Candida albicans from cellular yeast to filamentous form , and inhibits the EGFR, leading to the suppression of pro-oncogenic downstream signaling pathways .
Action Environment
It’s worth noting that the effectiveness of this compound may be influenced by the specific biological environment in which it is applied, such as the presence of other cellular molecules and the redox state of the environment .
Vorbereitungsmethoden
The synthesis of 2-Anilino-3-(phenylsulfanyl)naphthoquinone typically involves the reaction of 3-anilino-2-chloro-1,4-naphthoquinone with thiophenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Anilino-3-(phenylsulfanyl)naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for synthesizing other biologically active naphthoquinone derivatives.
Medicine: Its potential as an antifungal agent has been explored, particularly against Candida albicans.
Industry: It may be used in the development of new pesticides and herbicides due to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Anilino-3-(phenylsulfanyl)naphthoquinone can be compared with other naphthoquinone derivatives such as:
- 2-Anilino-1,4-naphthoquinone
- 2,3-Dianilino-1,4-naphthoquinone
- 2-Phenoxy-1,4-naphthoquinone
- 2,3-Diphenoxy-1,4-naphthoquinone These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities. The presence of the phenylsulfanyl group in this compound imparts unique properties, particularly in terms of its redox behavior and biological activity .
Eigenschaften
IUPAC Name |
2-anilino-3-phenylsulfanylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2S/c24-20-17-13-7-8-14-18(17)21(25)22(26-16-11-5-2-6-12-16)19(20)23-15-9-3-1-4-10-15/h1-14,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVSSDTUHRYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)
![(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2688081.png)
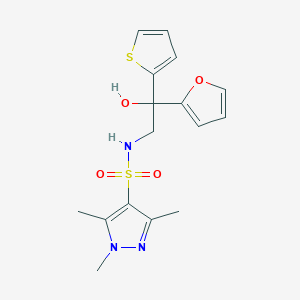
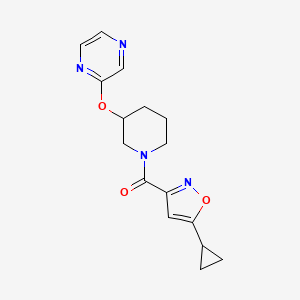
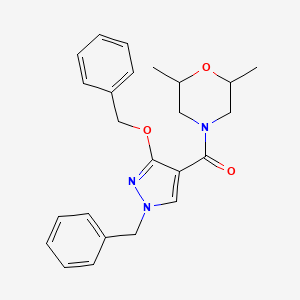
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2688085.png)
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)
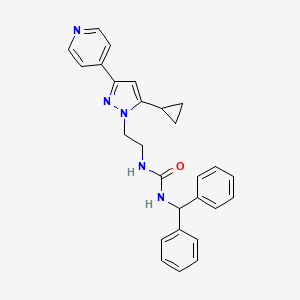
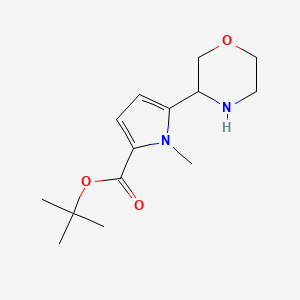
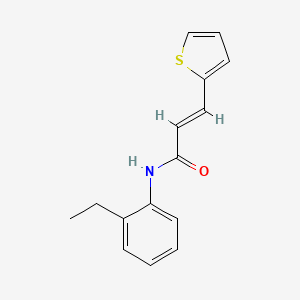
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2688095.png)
![N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688097.png)

